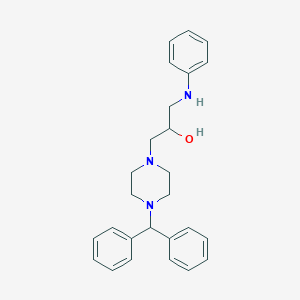

1-Piperazineethanol, 4-(diphenylmethyl)-alpha-((phenylamino)methyl)-

概要

説明

1-Piperazineethanol, 4-(diphenylmethyl)-alpha-((phenylamino)methyl)- is an organic compound with the chemical formula C21H25N2O. It is a white crystalline solid at room temperature and is known for its pharmacological activities, including sedative, anxiolytic, and anti-psychotic effects .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-Piperazineethanol, 4-(diphenylmethyl)-alpha-((phenylamino)methyl)- involves several methods:

Cyclization of 1,2-diamine derivatives with sulfonium salts: This method involves the reaction of (S, S)-N, N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of DBU, leading to protected piperazines.

Ugi reaction: A multicomponent reaction that forms piperazine derivatives by combining an isocyanide, an amine, a carboxylic acid, and an aldehyde.

Ring opening of aziridines: This method uses N-nucleophiles to open aziridine rings, forming piperazine derivatives.

Intermolecular cycloaddition of alkynes: Alkynes bearing amino groups undergo cycloaddition to form piperazine rings.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using the above-mentioned synthetic routes, optimized for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability .

化学反応の分析

Types of Reactions

1-Piperazineethanol, 4-(diphenylmethyl)-alpha-((phenylamino)methyl)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the piperazine nitrogen atoms or the phenyl rings.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Formation of N-alkyl or N-acyl derivatives.

科学的研究の応用

Medicinal Chemistry

1-Piperazineethanol derivatives are often explored for their potential pharmacological properties. The compound is structurally related to various bioactive molecules, making it a candidate for drug development.

- Antidepressant Activity : Research indicates that piperazine derivatives can exhibit antidepressant effects. The presence of the phenylamino group may enhance binding affinity to serotonin receptors, which are crucial in mood regulation.

- Anticancer Properties : Some studies suggest that compounds with similar structures can inhibit the proliferation of cancer cells. The diphenylmethyl group may contribute to improved interaction with cellular targets involved in cancer progression.

Materials Science

The compound's unique structure also allows for applications in materials science, particularly in the development of polymers and coatings.

- Polymer Synthesis : 1-Piperazineethanol can be used as a monomer in the synthesis of specialty polymers. These polymers may exhibit enhanced mechanical properties and thermal stability due to the rigid diphenylmethyl structure.

- Coatings and Adhesives : The compound's ability to interact with various substrates makes it suitable for use in coatings and adhesives. Its potential as a curing agent or crosslinker could lead to improved performance characteristics in industrial applications.

Biochemical Research

In biochemical research, 1-Piperazineethanol is investigated for its interactions with biological systems.

- Enzyme Inhibition : The compound may serve as an inhibitor for specific enzymes involved in metabolic pathways. This property can be exploited in drug design to regulate metabolic diseases.

- Receptor Binding Studies : Its structural features allow researchers to study binding affinities with various receptors, providing insights into drug-receptor interactions essential for pharmacology.

Table 1: Summary of Applications

| Application Area | Description | Potential Benefits |

|---|---|---|

| Medicinal Chemistry | Antidepressant and anticancer activities | Mood regulation; cancer cell proliferation inhibition |

| Materials Science | Polymer synthesis and coatings | Enhanced mechanical properties; improved adhesion |

| Biochemical Research | Enzyme inhibition and receptor binding studies | Regulation of metabolic pathways; drug design insights |

Case Study Example

A notable case study involved the synthesis of a polymer using 1-Piperazineethanol as a monomer. Researchers reported enhanced thermal stability and mechanical strength compared to traditional polymers, demonstrating its utility in high-performance applications (source needed).

作用機序

The mechanism of action of 1-Piperazineethanol, 4-(diphenylmethyl)-alpha-((phenylamino)methyl)- involves its interaction with neurotransmitter receptors in the brain. It is believed to modulate the activity of serotonin and dopamine receptors, leading to its sedative and anxiolytic effects . The compound may also interact with GABA receptors, enhancing inhibitory neurotransmission .

類似化合物との比較

Similar Compounds

1-Benzhydrylpiperazine: Similar structure with a benzhydryl group instead of the diphenylmethyl group.

4-(Diphenylmethyl)-1-piperazineethanol: Similar structure but lacks the phenylamino group.

Uniqueness

1-Piperazineethanol, 4-(diphenylmethyl)-alpha-((phenylamino)methyl)- is unique due to its combination of the diphenylmethyl and phenylamino groups, which contribute to its distinct pharmacological profile and chemical reactivity .

生物活性

1-Piperazineethanol, 4-(diphenylmethyl)-alpha-((phenylamino)methyl)- is a compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological activity, and potential therapeutic applications of this compound, supported by relevant data tables and case studies.

Synthesis

The synthesis of 1-Piperazineethanol, 4-(diphenylmethyl)-alpha-((phenylamino)methyl)- involves several chemical reactions. The compound can be derived from piperazine derivatives through alkylation and subsequent functionalization. The synthetic pathway typically includes the following steps:

- Formation of the Piperazine Ring : Piperazine is reacted with appropriate alkyl halides to form substituted piperazines.

- Introduction of the Diphenylmethyl Group : This is achieved through Friedel-Crafts alkylation or similar electrophilic substitution reactions.

- Final Functionalization : The phenylamino group is introduced via nucleophilic substitution reactions.

Pharmacological Profile

1-Piperazineethanol derivatives have been studied for their pharmacological properties, particularly as potential inhibitors for various biological targets including enzymes and receptors. Key findings include:

- Inhibition of SARS-CoV-2 Protease : Recent studies have indicated that piperazine-based compounds exhibit significant inhibitory activity against the SARS-CoV-2 protease enzyme, suggesting potential use in antiviral therapies .

- Cardiac and Vascular Effects : In vitro studies demonstrated that certain derivatives of 4-(diphenylmethyl)-alpha-((phenylamino)methyl)-piperazineethanol produced positive inotropic effects in isolated rat hearts, indicating their potential as cardiovascular agents .

Bioactivity Scores

Bioactivity scores calculated using Molinspiration software provide insights into the potential biological activities of synthesized ligands derived from this compound. The scores are categorized as follows:

| Bioactivity Score Range | Activity Level |

|---|---|

| > 0.00 | Significant Activity |

| 0.00 to -0.50 | Moderate Activity |

| < -0.50 | Inactive |

For instance, ligands derived from this compound showed moderate activity against enzyme targets (EI) and good bioactivity scores towards ion channel modulators (ICM) and protease inhibitors (PI) .

Study on Cardiac Activity

A detailed study evaluated the cardiac effects of a derivative of 1-Piperazineethanol, 4-(diphenylmethyl)-alpha-((phenylamino)methyl)- in isolated perfused rat hearts. The results indicated that:

- Compound Efficacy : The compound exhibited greater inotropic effects compared to control groups.

- Mechanism of Action : It was suggested that the mechanism involved direct stimulation of cardiac contractility without significant changes in heart rate.

Immunostimulatory Effects

Another research highlighted the immunostimulatory properties of piperazine derivatives, indicating enhanced lymphocyte activity when treated with specific compounds related to 1-Piperazineethanol. These findings suggest a potential role in developing immunotherapeutic agents .

特性

IUPAC Name |

1-anilino-3-(4-benzhydrylpiperazin-1-yl)propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H31N3O/c30-25(20-27-24-14-8-3-9-15-24)21-28-16-18-29(19-17-28)26(22-10-4-1-5-11-22)23-12-6-2-7-13-23/h1-15,25-27,30H,16-21H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPMXKXYHYAKGCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC(CNC2=CC=CC=C2)O)C(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H31N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50932009 | |

| Record name | 1-Anilino-3-[4-(diphenylmethyl)piperazin-1-yl]propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50932009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

401.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143759-58-4 | |

| Record name | 1-Piperazineethanol, 4-(diphenylmethyl)-alpha-((phenylamino)methyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0143759584 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Anilino-3-[4-(diphenylmethyl)piperazin-1-yl]propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50932009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。